molecular formula C14H14 B165481 2,2'-Dimethylbiphenyl CAS No. 605-39-0

2,2'-Dimethylbiphenyl

Cat. No. B165481
Key on ui cas rn: 605-39-0
M. Wt: 182.26 g/mol
InChI Key: ABMKWMASVFVTMD-UHFFFAOYSA-N
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Patent
US05021380

Procedure details

All of the following runs were made with 1 mmol NiBr2 and 24 mmol t-butylmagnesium chloride in THF at reflux for 16 hours. Protic ligands were converted to their magnesium salts by the addition of an equivalent amount of a Grignard reagent prior to addition of 2-chlorotoluene.
[Compound]
Name
NiBr2
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
t-butylmagnesium chloride
Quantity
24 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
magnesium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([Mg]Cl)([CH3:4])([CH3:3])[CH3:2].Cl[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:14].[CH2:15]1[CH2:19]OC[CH2:16]1>>[CH3:2][C:1]1[CH:4]=[CH:19][CH:15]=[CH:16][C:3]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:14]

Inputs

Step One
Name
NiBr2
Quantity
1 mmol
Type
reactant
Smiles
Step Two
Name
t-butylmagnesium chloride
Quantity
24 mmol
Type
reactant
Smiles
C(C)(C)(C)[Mg]Cl
Step Three
Name
magnesium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC=C1)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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